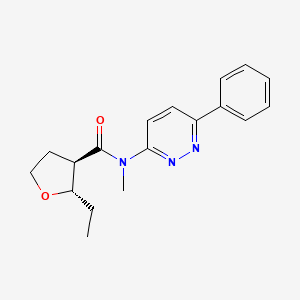![molecular formula C15H15N5O2 B7353368 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7353368.png)
5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole is a chemical compound with potential biological applications. It is a synthetic molecule that has been studied for its pharmacological properties, with a focus on its mechanism of action and potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and proliferation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest, and it has also been shown to inhibit the growth of fungal and bacterial cells by disrupting key metabolic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of cancer cells, fungal cells, and bacterial cells, and it has also been shown to have anti-inflammatory and antioxidant activity. Additionally, it has been shown to have a favorable toxicity profile, with low toxicity in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole for lab experiments is its broad-spectrum activity against various types of cells. It has been shown to have activity against cancer cells, fungal cells, and bacterial cells, making it a versatile tool for research. Additionally, it has a favorable toxicity profile, which allows for higher doses to be used in experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole. One area of focus could be on optimizing the synthesis method to improve yield and purity. Additionally, further research could be done to fully elucidate the mechanism of action of the compound, which could lead to the development of more targeted and effective therapies. Finally, the compound could be further studied in preclinical models to explore its potential therapeutic applications in various disease states.
Métodos De Síntesis
The synthesis of 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole involves the reaction of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile with ethyl glyoxalate in the presence of a base. The resulting intermediate is then reacted with an acid chloride to form the final product. The synthesis method is well-documented in the literature and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole has been studied for its potential therapeutic applications in various disease models. It has been shown to have antifungal, antibacterial, and antiviral activity, making it a promising candidate for the treatment of infectious diseases. Additionally, it has been studied for its potential anticancer activity, with promising results in preclinical models.
Propiedades
IUPAC Name |
5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-3-12(4-2-11(1)7-20-10-16-9-17-20)14-18-15(22-19-14)13-5-6-21-8-13/h1-4,9-10,13H,5-8H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFRZDMOHCVTSY-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=NO2)C3=CC=C(C=C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1C2=NC(=NO2)C3=CC=C(C=C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(3aS,6aR)-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]methyl]-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B7353289.png)
![(3R,4R)-4-[benzyl(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethyl)amino]pyrrolidin-3-ol](/img/structure/B7353299.png)
![(2S,3R)-2-cyclopropyl-N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B7353301.png)

![(1S,6R)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353322.png)
![(1S,6R)-2-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353325.png)
![(1S,6R)-2-[(1-phenyltriazol-4-yl)methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353330.png)
![(1S,6R)-2-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353340.png)
![(1S,6R)-2-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353345.png)
![2-[[(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7353352.png)
![(2R,4R)-2-methyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]piperidine-4-carboxylic acid](/img/structure/B7353357.png)
![3-[(4-methylphenyl)sulfonylmethyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole](/img/structure/B7353363.png)
![5-[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-3-(5-methylpyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7353375.png)
![N-propan-2-yl-2-[5-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7353381.png)